

Physical and chemical properties of Cobicistat-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobicistat-d8

Cat. No.: B8075481

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Cobicistat-d8**

Introduction

Cobicistat-d8 is the deuterated form of Cobicistat, a potent and selective mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] While Cobicistat itself possesses no anti-HIV activity, it serves as a pharmacokinetic enhancer (or "booster") for other antiretroviral drugs by inhibiting their metabolism, thereby increasing their systemic exposure.[1][3]

Cobicistat-d8 is primarily utilized as an internal standard for the quantification of Cobicistat in biological matrices using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4] This guide provides a comprehensive overview of the physical and chemical properties of **Cobicistat-d8**, its mechanism of action, and relevant experimental protocols for its use.

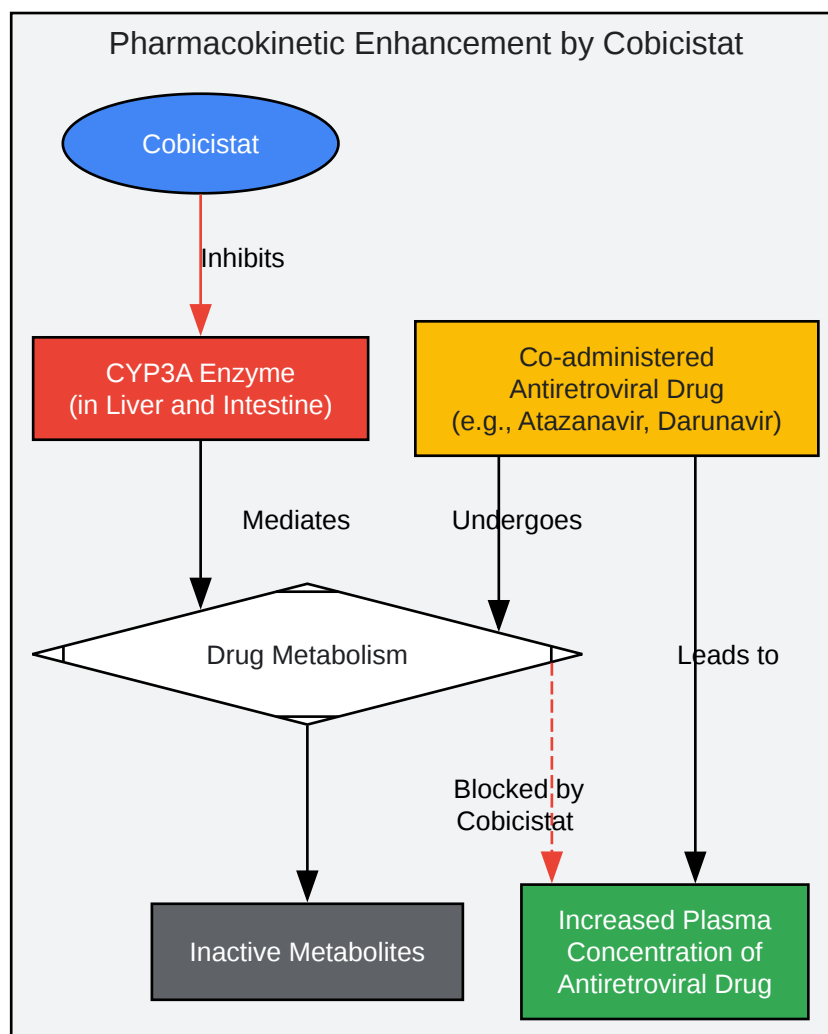
Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Cobicistat-d8** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C40H45D8N7O5S2	[4]
Molecular Weight	784.1 g/mol	[4]
CAS Number	2699607-48-0	[4]
Appearance	Solid	
Purity	≥99% deuterated forms (d1-d8)	[4]
Solubility	DMF: 20 mg/ml DMSO: 20 mg/ml Ethanol: 10 mg/ml	[4]
Storage Temperature	-20°C	[4]
Stability	≥ 4 years	[4]

Mechanism of Action: CYP3A Inhibition

Cobicistat functions as a potent and selective inhibitor of the CYP3A subfamily of enzymes, which are crucial for the metabolism of many antiretroviral drugs, particularly protease inhibitors like atazanavir and darunavir.[3] By blocking CYP3A-mediated metabolism, Cobicistat increases the plasma concentrations of these co-administered drugs, allowing for lower or less frequent dosing and enhancing their therapeutic efficacy.[3] Unlike the earlier boosting agent ritonavir, Cobicistat is highly selective for CYP3A and lacks inherent antiviral activity, which reduces the risk of contributing to the development of drug resistance.[3]



[Click to download full resolution via product page](#)

Mechanism of Cobicistat as a CYP3A inhibitor.

Experimental Protocols

Cobicistat-d8 is an essential tool for the bioanalysis of Cobicistat. A typical experimental protocol involves its use as an internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Cobicistat and other antiretroviral agents in plasma or tablet dosage forms.

Simultaneous Determination of Cobicistat and Darunavir by RP-HPLC

This section outlines a representative method for the simultaneous estimation of Cobicistat and Darunavir in a tablet dosage form using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To develop and validate a simple, accurate, and reproducible RP-HPLC method for the simultaneous determination of Darunavir and Cobicistat in pharmaceutical formulations.[5]

Materials and Instrumentation:

- HPLC System: An HPLC system equipped with a UV-Vis detector and a data acquisition system (e.g., Agilent 1200).[6]
- Column: Thermosil ODS C-18 Column (250x4.6mm, 5µm particle size).[5]
- Reagents: Acetonitrile (HPLC grade), Phosphate buffer (pH 7.0), Water (HPLC grade).[5]
- Standards: Reference standards of Darunavir and Cobicistat.
- Internal Standard: **Cobicistat-d8**.

Chromatographic Conditions:

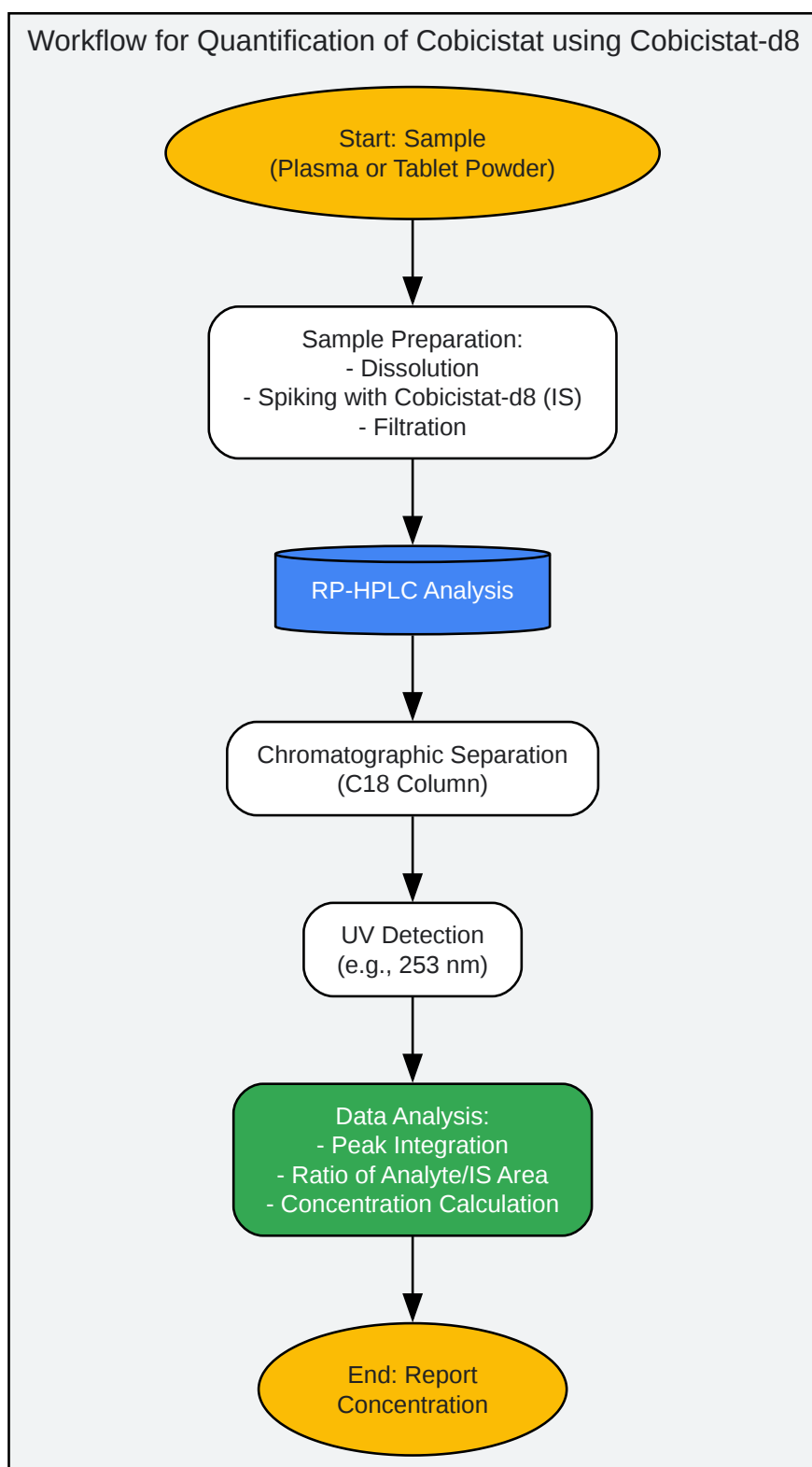
- Mobile Phase: A mixture of Phosphate buffer (pH 7.0) and acetonitrile in a 45:55 v/v ratio.[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection Wavelength: 253 nm.[5]
- Injection Volume: 10 µL.[6]
- Column Temperature: Ambient.

Procedure:

- Preparation of Mobile Phase: Prepare the mobile phase by mixing 450 mL of Phosphate buffer (pH 7.0) with 550 mL of acetonitrile. The resulting solution should be filtered through a 0.45 µm membrane filter and degassed by sonication for 10 minutes.[5]

- Preparation of Standard Stock Solution: Accurately weigh and transfer 8 mg of Darunavir and 1.5 mg of Cobicistat reference standards into a 25 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark. This yields a standard solution containing 320 µg/mL of Darunavir and 60 µg/mL of Cobicistat.[5]
- Preparation of Internal Standard Stock Solution: Prepare a stock solution of **Cobicistat-d8** in the mobile phase at a concentration of 60 µg/mL.
- Preparation of Sample Solution: Weigh and finely powder 10 tablets (each containing 800 mg of Darunavir and 150 mg of Cobicistat). Transfer a quantity of the powder equivalent to one tablet into a 25 mL volumetric flask. Add a suitable volume of mobile phase, sonicate for 5 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter.[5]
- Analysis: Inject equal volumes of the standard and sample solutions (spiked with the internal standard) into the chromatograph. Record the peak areas and calculate the concentrations of Darunavir and Cobicistat in the sample.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]



[Click to download full resolution via product page](#)

Analytical workflow for Cobicistat quantification.

Conclusion

Cobicistat-d8 is a critical analytical reagent for the accurate quantification of Cobicistat in various matrices. Its physical and chemical properties are well-defined, and its application as an internal standard is established in numerous validated chromatographic methods. A thorough understanding of its properties and the associated analytical protocols is essential for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical diagnostics, particularly in the context of HIV treatment and management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Cobicistat? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpsonline.com [ijpsonline.com]
- To cite this document: BenchChem. [Physical and chemical properties of Cobicistat-d8]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8075481#physical-and-chemical-properties-of-cobicistat-d8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com